(S)-6-(4-(5-(3,5-difluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbonyl)piperidin-1-yl)pyrimidine-4-carbonitrile
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Description
GSK547 is a highly selective and potent inhibitor of RIP1 kinase that targets RIP1 in vivo.
Scientific Research Applications
Pyrimidine derivatives, including those similar to the specified compound, have shown promising results in cytotoxic and antimicrobial activities. This suggests potential applications in developing antitumor and antimicrobial agents (Ramadan, El‐Helw, & Sallam, 2019).
Novel substituted pyridine derivatives have been synthesized from related compounds, indicating the versatility of this chemical structure in synthesizing diverse heterocyclic compounds with potential pharmacological properties (Zhang et al., 2009).
Pyrimidine carbonitrile derivatives have demonstrated significant antimicrobial activity against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Bhat & Begum, 2021).
Pyrazoles, which form part of the compound's structure, have been used as building blocks in heterocyclic synthesis, leading to the creation of various novel heterocyclic compounds (Harb, Abbas, & Mostafa, 2005).
Research has explored the antiviral activity of pyrazole derivatives, which is relevant for the compound , demonstrating potential applications in developing antiviral drugs (Tantawy, Nasr, El-Sayed, & Tawfik, 2012).
Some pyrazole derivatives have shown significant anti-inflammatory activities, suggesting the potential of similar compounds in developing new anti-inflammatory drugs (Fahmy et al., 2012).
Pyrimidine and pyridine derivatives have been synthesized through domino reactions, indicating the chemical flexibility and potential for creating complex molecules with therapeutic applications (Pratap et al., 2007).
Copper(II) complexes based on pyrazolylpyrimidine ligands have been studied, indicating potential applications in coordination chemistry and material science (Bushuev et al., 2010).
Pyrazoline moiety-bearing pyrimidine compounds have been evaluated for antiproliferative activity, which is relevant for cancer research (Awadallah et al., 2013).
New synthetic approaches for pyrazole-4-carbonitrile derivatives have been developed, expanding the toolkit for synthesizing similar complex molecules (Ali et al., 2016).
properties
IUPAC Name |
6-[4-[(3S)-3-(3,5-difluorophenyl)-3,4-dihydropyrazole-2-carbonyl]piperidin-1-yl]pyrimidine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N6O/c21-15-7-14(8-16(22)9-15)18-1-4-26-28(18)20(29)13-2-5-27(6-3-13)19-10-17(11-23)24-12-25-19/h4,7-10,12-13,18H,1-3,5-6H2/t18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVGFKBLUYAEOK-SFHVURJKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2C(CC=N2)C3=CC(=CC(=C3)F)F)C4=NC=NC(=C4)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)N2[C@@H](CC=N2)C3=CC(=CC(=C3)F)F)C4=NC=NC(=C4)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-6-(4-(5-(3,5-difluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbonyl)piperidin-1-yl)pyrimidine-4-carbonitrile |
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